molecular formula C28H29N3O2 B186856 Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- CAS No. 170658-29-4

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-

Cat. No. B186856
M. Wt: 439.5 g/mol
InChI Key: CIHBXJUQCUNMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its unique structure, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research.

Mechanism Of Action

The mechanism of action of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate various signaling pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.

Advantages And Limitations For Lab Experiments

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. In addition, it has been found to possess various biological activities, making it a useful tool for investigating various biological processes. However, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- also has some limitations for lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-. One area of interest is the development of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- may have potential applications as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to investigate its sensitivity and selectivity for nitric oxide detection.

Synthesis Methods

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone with 4-methylbenzylamine followed by the addition of 1,3-dibromo-2-propanol. The resulting compound is then treated with potassium carbonate to yield propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-.

Scientific Research Applications

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.

properties

CAS RN

170658-29-4

Product Name

Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide

InChI

InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33)

InChI Key

CIHBXJUQCUNMQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C

Other CAS RN

170658-29-4

Origin of Product

United States

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